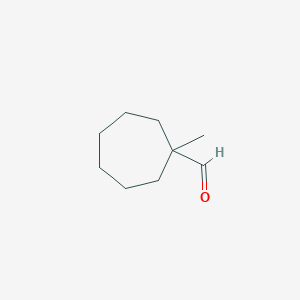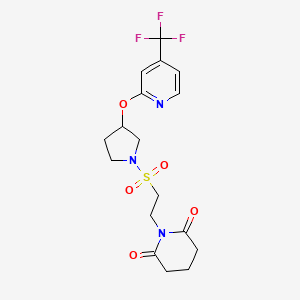
1-(2-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms. The molecule also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is linked to a sulfonyl group, which consists of a sulfur atom double-bonded to two oxygen atoms. Finally, the molecule contains a piperidine-2,6-dione group, which is a six-membered ring with two carbonyl groups and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is highly electronegative, which would create a significant dipole moment in that part of the molecule. The pyridine and pyrrolidine rings are both aromatic, which means they have a stable, delocalized electron cloud .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the sulfonyl group, and the carbonyl groups on the piperidine ring. The trifluoromethyl group is quite unreactive, but it can undergo certain reactions under specific conditions . The sulfonyl group is more reactive and could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group and the aromatic rings would likely make the compound relatively nonpolar and lipophilic. The compound could potentially form hydrogen bonds through the sulfonyl and carbonyl groups .Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical compound , due to its complex structure involving pyridinyl, pyrrolidinyl, and piperidine dione components, is involved in several areas of scientific research, particularly in the synthesis of various heterocyclic compounds and as part of studies on chemical reactivity and catalysis. For example, research has highlighted its potential in the efficient synthesis of Nα-urethane-protected β- and γ-amino acids through a Lossen-type reaction, showcasing its role in facilitating reactions with excellent yields and purities (Cal et al., 2012). Similarly, its sulfonamide group has been utilized in cationic cyclisations to form pyrrolidines and polycyclic systems, indicating its use in creating complex molecular architectures (Haskins & Knight, 2002).
Catalysis and Material Science
In material science and catalysis, the compound's framework has been applied to develop novel catalysts for chemical synthesis. For instance, research on ionic liquid sulfonic acid functionalized pyridinium chloride, related to the structural components of the target compound, demonstrates advancements in solvent-free synthesis methods, highlighting the importance of such compounds in green chemistry and catalysis (Moosavi-Zare et al., 2013).
Biological Applications and Pharmacological Potential
While specifically excluding information related to drug use, dosage, and side effects, it's notable that the structural motifs present in the compound are found in various pharmacological agents. Research into analogues of piperidine diones, for example, has explored their potential as selective inhibitors in biological systems, illustrating the broader relevance of such compounds in medicinal chemistry (Leung et al., 1987).
Chemical Stability and Degradation Studies
The compound's structure also plays a significant role in studies focused on chemical stability and degradation, essential for understanding the behavior of complex molecules under various conditions. Forced degradation and photodegradation studies of related pyrrolo[3,4-c]pyridine-1,3-dione derivatives provide insights into their stability, showcasing the compound's relevance in developing stable pharmaceutical and chemical products (Muszalska et al., 2015).
properties
IUPAC Name |
1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O5S/c18-17(19,20)12-4-6-21-14(10-12)28-13-5-7-22(11-13)29(26,27)9-8-23-15(24)2-1-3-16(23)25/h4,6,10,13H,1-3,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQCPGSPYJAQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

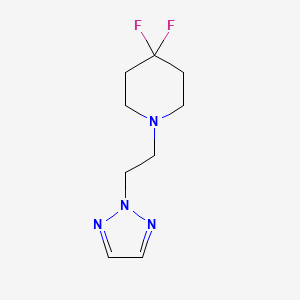
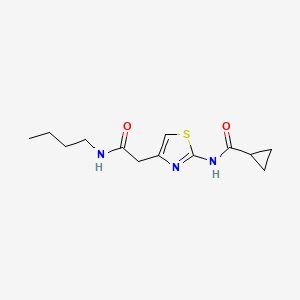
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)

methanone](/img/structure/B2508699.png)
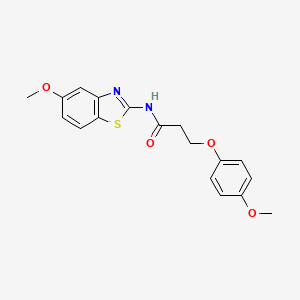
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)

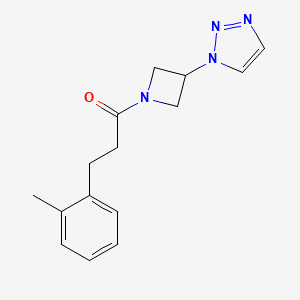
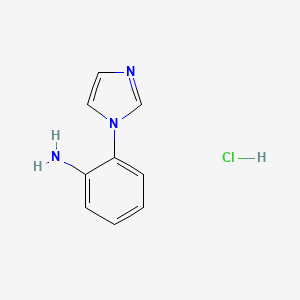
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)
